Comprehensive Technical Guide on 7-Fluoro-5-methyl-2,3-dihydro-1H-inden-1-one: Synthesis, Regioselectivity, and Pharmacological Applications
Comprehensive Technical Guide on 7-Fluoro-5-methyl-2,3-dihydro-1H-inden-1-one: Synthesis, Regioselectivity, and Pharmacological Applications
Executive Summary
1-Indanones are privileged structural motifs in medicinal chemistry, serving as the core pharmacophore for numerous central nervous system (CNS) therapeutics, kinase inhibitors, and agrochemicals. Specifically, 7-Fluoro-5-methyl-2,3-dihydro-1H-inden-1-one (CAS: 1273664-73-5) is a highly valued building block. The strategic placement of the fluorine atom modulates lipophilicity ( logP ) and metabolic stability, while the methyl group provides a steric handle for receptor fitting. This whitepaper provides an in-depth analysis of its chemical identity, the mechanistic causality behind its regioselective synthesis, and its role in modern drug discovery.
Chemical Identity & Physicochemical Profiling
Before integrating this building block into a synthetic pipeline, it is critical to establish its foundational physicochemical parameters.
Table 1: Chemical Identity and Properties
| Property | Value / Description |
| IUPAC Name | 7-Fluoro-5-methyl-2,3-dihydro-1H-inden-1-one |
| CAS Number | |
| Molecular Formula | C₁₀H₉FO |
| Molecular Weight | 164.18 g/mol |
| Structural Class | Halogenated Bicyclic Ketone (Indanone) |
| Physical State | Off-white to pale yellow solid |
Retrosynthetic Analysis & Regioselective Synthesis
The most robust and scalable method for constructing the 1-indanone core is the intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids or their corresponding acyl chlorides . To synthesize 7-fluoro-5-methyl-1-indanone, the required retrosynthetic precursor is 3-(3-fluoro-5-methylphenyl)propanoic acid.
Mechanistic Causality: The Regioselectivity Challenge
When the precursor is subjected to Lewis acid-mediated cyclization, the highly electrophilic acylium ion intermediate can theoretically attack two different ortho positions on the aromatic ring:
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C2 Position: Between the methyl group and the propanoic chain.
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C6 Position: Between the fluorine atom and the propanoic chain.
Expert Insight: The regioselectivity of this cyclization is governed by a competition between steric hindrance and electronic activation. Both the methyl group and the fluorine atom possess ortho/para-directing properties. However, the steric bulk of the methyl group (van der Waals radius ~2.0 Å) significantly hinders cyclization at the C2 position. In contrast, the fluorine atom is much smaller (van der Waals radius ~1.47 Å), presenting minimal steric resistance. Consequently, electrophilic attack occurs preferentially at the C6 position. This steric bias makes 7-fluoro-5-methyl-1-indanone the major thermodynamic and kinetic product, effectively suppressing the formation of the 5-fluoro-7-methyl isomer.
Fig 1. Regioselective synthetic workflow for 7-Fluoro-5-methyl-1-indanone via Friedel-Crafts acylation.
Standard Operating Procedure (SOP): Synthesis Workflow
To ensure a self-validating and reproducible system, the following protocol utilizes a two-step activation-cyclization sequence rather than direct dehydrative cyclization, which often requires harsh, yield-limiting conditions (e.g., >150°C in polyphosphoric acid).
Phase 1: Acid Chloride Activation
Causality: Converting the carboxylic acid to an acyl chloride significantly increases the electrophilicity of the carbonyl carbon, allowing the subsequent Friedel-Crafts acylation to proceed at lower temperatures (0°C to room temperature), thereby preserving the integrity of the fluorinated aromatic ring.
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Setup: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve 3-(3-fluoro-5-methylphenyl)propanoic acid (1.0 equiv) in anhydrous dichloromethane (DCM) (0.2 M).
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Catalysis: Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF) (0.05 equiv). Validation: DMF acts as a catalyst by forming the highly reactive Vilsmeier-Haack intermediate with thionyl chloride.
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Activation: Dropwise add thionyl chloride ( SOCl2 ) (1.5 equiv) at 0°C. Warm the reaction to room temperature and stir for 2 hours.
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In-Process Control (IPC): Remove a 10 µL aliquot, quench in methanol, and analyze via TLC (Hexanes/EtOAc 4:1). Complete conversion of the starting material to the methyl ester confirms successful acid chloride formation.
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Isolation: Concentrate the mixture under reduced pressure to remove excess SOCl2 and DCM, yielding the crude acyl chloride as a yellow oil.
Phase 2: Regioselective Intramolecular Friedel-Crafts Acylation
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Preparation: Redissolve the crude acyl chloride in anhydrous DCM (0.1 M) and cool the solution to 0°C in an ice-water bath.
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Lewis Acid Addition: Portion-wise add anhydrous Aluminum Chloride ( AlCl3 ) (1.2 equiv). Causality: AlCl3 coordinates with the acyl chloride to generate the highly electrophilic acylium ion required for ring closure.
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Cyclization: Stir the reaction mixture at 0°C for 30 minutes, then allow it to slowly warm to room temperature over 3 hours.
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Quenching: Carefully quench the reaction by pouring the mixture into a vigorously stirred beaker of ice-cold 1 M HCl. Causality: Using acidic ice water prevents the formation of insoluble aluminum hydroxide emulsions, ensuring a clean phase separation.
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Workup & Purification: Extract the aqueous layer with DCM (3x). Wash the combined organic layers with saturated NaHCO3 and brine, dry over anhydrous Na2SO4 , and concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
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Analytical Validation: Confirm regiochemistry via 1H NMR. The aromatic protons at C4 and C6 will appear as two distinct signals with a meta-coupling constant ( J≈1.5 Hz). Crucially, the C6 proton will additionally exhibit a larger ortho-coupling to the fluorine atom ( JHF≈9.0 Hz), unequivocally proving cyclization occurred at the C6 position.
Pharmacological Relevance: The Indanone Scaffold in Drug Discovery
Indanones are foundational to modern neuropharmacology. They are most notably recognized as the core pharmacophore in Donepezil , a blockbuster acetylcholinesterase (AChE) inhibitor used globally for Alzheimer's disease management .
The carbonyl group of the indanone ring acts as a critical hydrogen bond acceptor for the Phe295 residue in the AChE active site, while the aromatic ring engages in π−π stacking with the peripheral anionic site (PAS) . Fluorinated derivatives like 7-fluoro-5-methyl-1-indanone are heavily utilized to synthesize next-generation, multi-target-directed ligands (MTDLs) with enhanced blood-brain barrier (BBB) penetration.
Table 2: Comparative AChE Inhibitory Activity of Indanone Derivatives
| Compound / Scaffold | Target | IC₅₀ (µM) | Reference |
| Donepezil (Standard) | AChE | 0.020 | |
| Compound 6a (Indanone-piperidine) | AChE | 0.0018 | |
| Compound D29 (Indanone-Hynic deriv) | AChE | 0.022 | |
| Compound 4b (Dimethoxyindanone deriv) | AChE | 0.780 |
Data Interpretation: As shown in Table 2, structural modifications to the indanone core (such as the piperidine-linked Compound 6a) can yield AChE inhibitors that are up to 14-fold more potent than Donepezil itself, highlighting the immense value of functionalized indanones in library synthesis.
Fig 2. Mechanism of action for indanone-based acetylcholinesterase inhibitors in Alzheimer's disease.
References
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Singh, J. V., et al. "Donepezil-Inspired Multitargeting Indanone Derivatives as Effective Anti-Alzheimer's Agents." ACS Chemical Neuroscience, vol. 13, no. 6, 2022, pp. 733-750. URL:[Link]
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Özkay, Y., et al. "Design, Synthesis, and In Vitro and In Silico Approaches of Novel Indanone Derivatives as Multifunctional Anti-Alzheimer Agents." ACS Omega, vol. 7, no. 49, 2022, pp. 45318-45333. URL:[Link]
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Meng, F.-C., et al. "Design, synthesis, and evaluation of indanone derivatives as acetylcholinesterase inhibitors and metal-chelating agents." Bioorganic & Medicinal Chemistry Letters, vol. 22, no. 13, 2012, pp. 4462-4466. URL:[Link]
